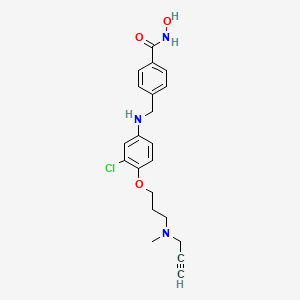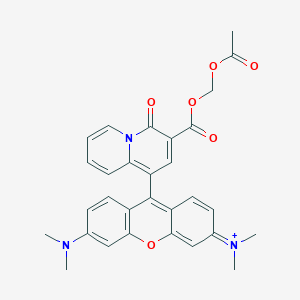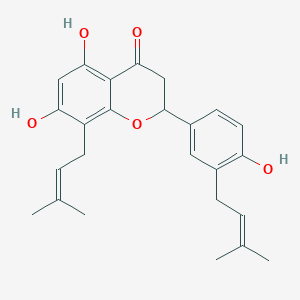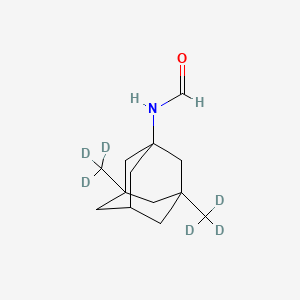
N-Formyl Memantine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl Memantine-d6: is a deuterated derivative of N-Formyl Memantine, which is a formylated version of Memantine. Memantine is a well-known N-methyl-D-aspartate receptor antagonist used primarily in the treatment of Alzheimer’s disease. The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Memantine-d6 typically involves the formylation of Memantine. One common method starts with 1,3-dimethyl-adamantane, which undergoes a reaction with formamide and nitric acid to produce 1-formamido-3,5-dimethyl-adamantane. This intermediate is then hydrolyzed with aqueous hydrochloric acid to yield Memantine hydrochloride . The deuterated form is achieved by using deuterated reagents in the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling, which is essential for its applications in research .
Analyse Des Réactions Chimiques
Types of Reactions: N-Formyl Memantine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce primary amines .
Applications De Recherche Scientifique
Chemistry: N-Formyl Memantine-d6 is used as a reference standard in analytical chemistry due to its stable isotopic labeling. It helps in the accurate quantification of Memantine and its metabolites in biological samples .
Biology: In biological research, it is used to study the pharmacokinetics and metabolism of Memantine. The deuterated form allows for precise tracking and analysis in various biological systems .
Medicine: this compound is used in the development of new therapeutic agents for neurodegenerative diseases. Its unique properties help in understanding the drug’s mechanism of action and improving its efficacy .
Industry: In the pharmaceutical industry, it is used in the quality control and validation of Memantine-based drugs. Its stable isotopic labeling ensures accurate and reliable results in various analytical methods .
Mécanisme D'action
N-Formyl Memantine-d6 exerts its effects by acting as an antagonist to the N-methyl-D-aspartate receptors in the central nervous system. This action helps in reducing the excitotoxicity caused by excessive glutamate activity, which is a common feature in neurodegenerative diseases like Alzheimer’s . The deuterated form provides enhanced stability and allows for more precise studies of the drug’s pharmacodynamics and pharmacokinetics .
Comparaison Avec Des Composés Similaires
Memantine: The parent compound, used in the treatment of Alzheimer’s disease.
N-Formyl Memantine: The non-deuterated form of N-Formyl Memantine-d6.
Other Memantine Derivatives: Various derivatives with modifications at different positions on the adamantane ring.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and tracking are essential .
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
213.35 g/mol |
Nom IUPAC |
N-[3,5-bis(trideuteriomethyl)-1-adamantyl]formamide |
InChI |
InChI=1S/C13H21NO/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h9-10H,3-8H2,1-2H3,(H,14,15)/i1D3,2D3 |
Clé InChI |
NYQWYYMEIBHRSB-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)NC=O)C([2H])([2H])[2H] |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)NC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


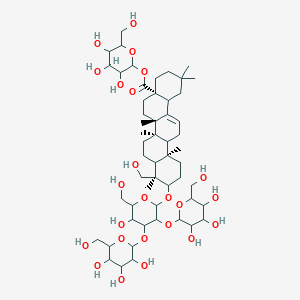

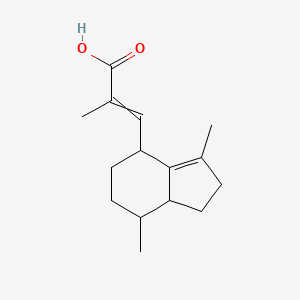
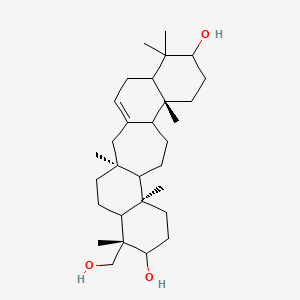
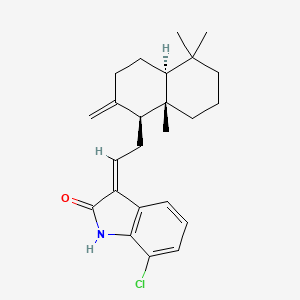
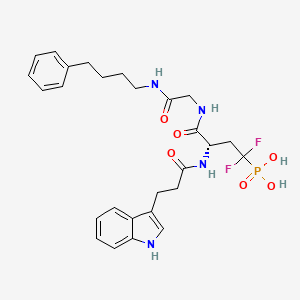
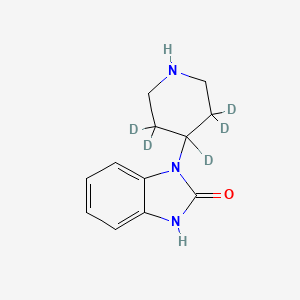
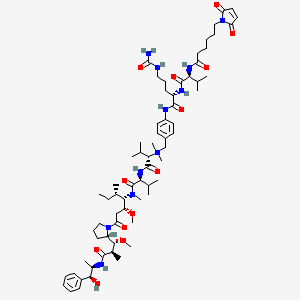
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)
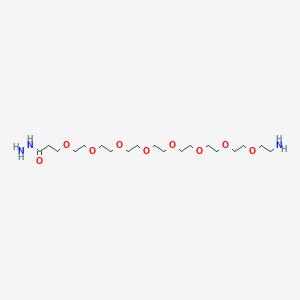
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)
